molecular formula C20H29NO3 B1237230 2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- CAS No. 107746-52-1

2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-

Cat. No.: B1237230
CAS No.: 107746-52-1
M. Wt: 331.4 g/mol
InChI Key: NJTQENWDJVHUOX-UHFFFAOYSA-N
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Description

2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- is a synthetic compound known for its anti-inflammatory properties It is characterized by the presence of a methoxy group, a pyrrolidone ring, and a benzylidene moiety with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with N-methoxy-2-pyrrolidone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrrolidone derivatives depending on the reagents used.

Scientific Research Applications

2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- has several scientific research applications:

Mechanism of Action

The anti-inflammatory effects of 2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- are believed to be mediated through the inhibition of inflammatory mediators such as prostaglandins and cytokines. The compound may interact with specific enzymes and receptors involved in the inflammatory pathway, thereby reducing the production of these mediators .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone: Lacks the methoxy group but shares similar anti-inflammatory properties.

    N-Methoxy-3-(4-hydroxybenzylidene)-2-pyrrolidone: Similar structure but without the tert-butyl groups.

Uniqueness

2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy- is unique due to the presence of both methoxy and tert-butyl groups, which contribute to its enhanced stability and bioactivity. These structural features make it a promising candidate for further research and development in various fields.

Properties

CAS No.

107746-52-1

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

InChI

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3

InChI Key

NJTQENWDJVHUOX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCN(C2=O)OC

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC

Synonyms

E 5110
E-5110
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.6 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 54.0 g of (N-methoxy-2-pyrrolidone-3-yl)triphenylphosphonium bromide and 33.0 ml of triethylamine were heated at 50° C. in ethanol for four hours. After distilling the ethanol off, the residue was dissolved in chloroform, washed with water and then a saturated saline solution and dried over anhydrous magnesium sulfate. After distilling the chloroform off, the residue was treated with the column chromatography, using silica gel and a carrier liquid of benzene and acetone and recrystallized with a mixture of ethyl acetate and hexane to give 26.5 g of the title compound.
Quantity
27.6 g
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reactant
Reaction Step One
Quantity
54 g
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reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-
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2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-
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2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-
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2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-

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